3-Chloro-6-methoxy-1H-indazol-5-amine
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Overview
Description
“3-Chloro-6-methoxy-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H8ClN3O . It is a pale-yellow to yellow-brown solid . This compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for “3-Chloro-6-methoxy-1H-indazol-5-amine” is 1S/C8H8ClN3O/c1-13-7-3-6-4 (2-5 (7)10)8 (9)12-11-6/h2-3H,10H2,1H3, (H,11,12) . The molecular weight of the compound is 197.62 .Physical And Chemical Properties Analysis
“3-Chloro-6-methoxy-1H-indazol-5-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.62 . The compound’s InChI code is 1S/C8H8ClN3O/c1-13-7-3-6-4 (2-5 (7)10)8 (9)12-11-6/h2-3H,10H2,1H3, (H,11,12) .Scientific Research Applications
Anti-inflammatory Agents
Indazole derivatives, including those similar to 3-Chloro-6-methoxy-1H-indazol-5-amine, have been studied for their potential as anti-inflammatory agents. These compounds can inhibit the production of inflammatory mediators in diseases such as osteoarthritis, potentially by targeting enzymes like cyclo-oxygenase-2 (COX-2) .
Anticancer Activity
Some indazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-Chloro-6-methoxy-1H-indazol-5-amine have shown the ability to inhibit cell growth in various cancer cell lines, including colon and melanoma, indicating their potential use in cancer therapy .
Antimicrobial Properties
The indazole nucleus has been associated with antimicrobial activity. Derivatives of 3-Chloro-6-methoxy-1H-indazol-5-amine could be explored for their efficacy against bacterial and fungal infections, contributing to the development of new antimicrobial agents .
Hypoglycemic Effects
Indazole compounds have been reported to possess hypoglycemic effects, which could be beneficial in the treatment of diabetes. Research into derivatives of 3-Chloro-6-methoxy-1H-indazol-5-amine may lead to new therapeutic options for managing blood sugar levels .
Antiprotozoal Activity
Indazole derivatives have shown promise as antiprotozoal agents. This suggests that compounds like 3-Chloro-6-methoxy-1H-indazol-5-amine could be used in the treatment of protozoal infections, expanding the arsenal against parasitic diseases .
Neuroprotective Properties
Research has indicated that indazole derivatives may have neuroprotective effects. This opens up possibilities for 3-Chloro-6-methoxy-1H-indazol-5-amine and its analogs to be used in the prevention and treatment of neurodegenerative disorders .
Drug Development and Synthesis
The indazole ring is a key structural component in the synthesis of various drugs. The chemical properties of 3-Chloro-6-methoxy-1H-indazol-5-amine make it a valuable intermediate in the design and development of new pharmacological compounds .
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and modulate their activity . This modulation could result in changes to cellular processes such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it is likely that it impacts pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may have effects on cell cycle progression and cell volume regulation .
properties
IUPAC Name |
3-chloro-6-methoxy-2H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-13-7-3-6-4(2-5(7)10)8(9)12-11-6/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGABNZMCORYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methoxy-1H-indazol-5-amine |
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